molecular formula C17H21F2N7O B2496040 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone CAS No. 1704515-77-4

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone

Cat. No. B2496040
CAS RN: 1704515-77-4
M. Wt: 377.4
InChI Key: FMUDKOULGUYCDZ-UHFFFAOYSA-N
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Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21F2N7O and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis and Antimicrobial Activity

  • Synthesis of Pyridine Derivatives : Compounds structurally related to the query molecule, specifically those incorporating pyridine derivatives, have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibit variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Novel Syntheses of Heterocycles

  • Development of Pyridazine and Triazine Derivatives : The synthesis of novel pyridazine and triazine derivatives demonstrates the chemical versatility of compounds related to the query molecule. These synthetic pathways offer insights into constructing complex heterocycles that may serve as key intermediates in pharmaceutical synthesis (El-Gaby et al., 2003).

Pharmacological Evaluation of Analogs

  • TRPV4 Antagonists for Pain Treatment : A novel series of derivatives structurally akin to the query compound have been identified as selective TRPV4 channel antagonists. These compounds show promise in analgesic applications, highlighting the potential for derivatives of the query molecule in pain management (Tsuno et al., 2017).

Heterocyclic Core Replacement in Histamine Antagonists

  • Histamine H3 Receptor Antagonists : Research on compounds with a heterocyclic core similar to the query molecule has led to the development of high-affinity, selective antagonists. These findings suggest potential applications in neurological and psychiatric disorders, emphasizing the importance of heterocyclic chemistry in drug discovery (Swanson et al., 2009).

Corrosion Inhibition

  • Triazole Derivatives as Corrosion Inhibitors : Derivatives with triazole groups have been explored for their corrosion inhibition properties, suggesting potential applications of the query compound in materials science, particularly in protecting metals against corrosion (Ma et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Some compounds with similar structures have been found to exhibit cytotoxic effects .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N7O/c18-17(19)5-9-25(10-6-17)16(27)13-3-7-24(8-4-13)14-1-2-15(23-22-14)26-12-20-11-21-26/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUDKOULGUYCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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